3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine
Description
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine is a chemical compound with a complex structure that includes a cyano group, a methoxycarbonyl group, and a piperidine ring
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 3-cyano-5-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-6-4-11(9(13)14-2)5-7(3-10)8(6)12/h6-7H,4-5H2,1-2H3 |
InChI Key |
NAXYPQNQAQGKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1=O)C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine typically involves multi-step organic reactions. One common method includes the reaction of a suitable piperidine derivative with a cyano group donor and a methoxycarbonyl group donor under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxycarbonyl group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-1-(methoxycarbonyl)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopyridine: Another similar compound with a pyridine ring and similar functional groups.
Uniqueness
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness makes it valuable for specific synthetic applications and research studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
